An In-depth Technical Guide to the Biosynthesis Pathway of Friedelane Titerpenoids in Plants
An In-depth Technical Guide to the Biosynthesis Pathway of Friedelane Titerpenoids in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Friedelane triterpenoids are a complex and structurally diverse class of natural products found throughout the plant kingdom.[1] These pentacyclic compounds, derived from the cyclization of 2,3-oxidosqualene, exhibit a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties, making them promising candidates for drug development.[2] This technical guide provides a comprehensive overview of the biosynthesis of friedelane triterpenoids in plants, detailing the enzymatic steps, key intermediates, and regulatory aspects. It is designed to serve as a resource for researchers and professionals involved in natural product chemistry, metabolic engineering, and drug discovery.
Core Biosynthesis Pathway
The biosynthesis of all triterpenoids, including friedelanes, originates from the isoprenoid pathway, which produces the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In higher plants, the cytosolic mevalonate (MVA) pathway is primarily responsible for providing the precursors for triterpenoid biosynthesis. A series of enzymatic reactions leads to the formation of the linear C30 precursor, 2,3-oxidosqualene.
The crucial branching point for the formation of the friedelane skeleton is the intricate cyclization of 2,3-oxidosqualene. This reaction is catalyzed by a specific class of oxidosqualene cyclases (OSCs) known as friedelin synthases.[3] The cyclization process involves a highly complex cascade of protonation, cyclization, and a series of 1,2-hydride and methyl shifts, culminating in the formation of the characteristic pentacyclic friedelane backbone.[4] Friedelin is the most rearranged pentacyclic triterpene, and its formation involves the highest number of rearrangements in triterpene biosynthetic pathways.[4]
Following the initial cyclization to form the friedelin backbone, a vast diversity of friedelane derivatives is generated through the action of decorating enzymes, primarily cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs).[1] These enzymes introduce various functional groups, such as hydroxyl, carboxyl, and sugar moieties, at different positions on the friedelane skeleton, leading to the wide array of naturally occurring friedelane triterpenoids.
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Caption: Overview of the friedelane triterpenoid biosynthesis pathway.
Quantitative Data
The heterologous expression of friedelin synthase genes in engineered yeast (Saccharomyces cerevisiae) has enabled the quantification of friedelin production. These studies provide valuable data for optimizing microbial production platforms for these valuable compounds.
| Enzyme/Strain | Host Organism | Key Genetic Modifications | Friedelin Titer (mg/L) | Reference |
| TwOSC1 | Saccharomyces cerevisiae | CRISPR/Cas9 system, protein modification, medium optimization | 37.07 | [5][6][7] |
| TwOSC1T502E in GQ1 strain | Saccharomyces cerevisiae | Chromosomal integration of tHMG1, ERG1, ERG20, ERG9, POS5, UPC2.1; knockout of BTS1, ROX1, YPL064w, YJL062w; optimized medium | 63.91 ± 2.45 | [8] |
| TwOSC1 in Z16 strain | Saccharomyces cerevisiae | Enhanced key pathway enzymes, alleviated promoter inhibition, reduced competing metabolic flux | 270 | [9][10] |
| TwOSC1 in Z28 strain | Saccharomyces cerevisiae | Medium optimization and lipid droplet engineering | 1500 | [9][10] |
Key Enzymes and Their Characteristics
Friedelin Synthase (EC 5.4.99.50)
Friedelin synthase is the pivotal enzyme that directs the biosynthesis towards the friedelane scaffold. Several friedelin synthase genes have been cloned and characterized from various plant species. These enzymes often exhibit some level of product promiscuity, producing minor amounts of other triterpene skeletons alongside friedelin.
| Enzyme | Source Organism | Products | Notes | Reference |
| TwOSC1 | Tripterygium wilfordii | Friedelin (major), β-amyrin, α-amyrin | Multi-product friedelin synthase involved in celastrol biosynthesis. | [5][7] |
| TwOSC3 | Tripterygium wilfordii | Friedelin (major), β-amyrin, α-amyrin | Multi-product friedelin synthase also involved in celastrol biosynthesis. | [5][7] |
| MiFRS | Maytenus ilicifolia | Friedelin | Functionally characterized in Saccharomyces cerevisiae. Four isoforms have been identified. | [11][12] |
| PdFRS | Populus davidiana | Friedelin | Characterized as a monofunctional friedelin synthase. | [13] |
| KdFRS | Kalanchoe daigremontiana | Friedelin, traces of other triterpenoids | One of the first characterized friedelin synthases. | [3] |
Cytochrome P450 Monooxygenases (CYP450s)
CYP450s are a large and diverse family of enzymes responsible for the extensive oxidative decoration of the friedelin skeleton. The CYP716 family, in particular, has been shown to play a significant role in the functionalization of various triterpene backbones, including friedelanes.
| Enzyme | Source Organism | Substrate | Product(s) | Function | Reference |
| CYP712K1, CYP712K2, CYP712K3 | Tripterygium wilfordii | Friedelin | 29-hydroxy-friedelin, 29-oxo-friedelin, Polpunonic acid | Successive oxidation at the C-29 position. | [14] |
| CYP712K4 | Maytenus ilicifolia | Friedelin | Maytenoic acid | Three-step oxidation at the C-29 position. | [4] |
Experimental Protocols
Heterologous Expression and Functional Characterization of Friedelin Synthase in Saccharomyces cerevisiae
This protocol describes the general workflow for expressing a candidate friedelin synthase gene in a yeast strain deficient in lanosterol synthase, which minimizes competition for the 2,3-oxidosqualene substrate.
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Caption: Workflow for heterologous expression of friedelin synthase in yeast.
Detailed Methodology:
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RNA Isolation and cDNA Synthesis: Total RNA is extracted from the plant tissue of interest (e.g., leaves or roots) using a suitable method (e.g., CTAB method or commercial kits). First-strand cDNA is then synthesized from the total RNA using a reverse transcriptase.
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Gene Amplification and Cloning: The full-length open reading frame of the candidate oxidosqualene cyclase (OSC) gene is amplified from the cDNA using gene-specific primers. The PCR product is then cloned into a yeast expression vector, such as pYES2, which contains an inducible promoter (e.g., GAL1).
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Yeast Transformation: The expression vector is transformed into a lanosterol synthase-deficient S. cerevisiae strain (e.g., GIL77), which is auxotrophic for ergosterol. Transformants are selected on appropriate synthetic complete dropout medium supplemented with ergosterol.
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Induction of Gene Expression: A single colony of the transformed yeast is grown in selective medium with glucose. The cells are then transferred to a medium containing galactose to induce the expression of the cloned OSC gene.
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Metabolite Extraction: After a period of induction (typically 48-72 hours), the yeast cells are harvested by centrifugation. The cell pellet is saponified with alcoholic potassium hydroxide and the non-saponifiable lipids are extracted with hexane.
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GC-MS Analysis: The hexane extract is concentrated, and the triterpenoid products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The identification of friedelin and other triterpenes is confirmed by comparing their retention times and mass spectra with those of authentic standards.[15]
In Vitro Assay for Friedelin Synthase Activity
This protocol outlines a method for assaying the enzymatic activity of a purified or partially purified friedelin synthase.
Methodology:
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Enzyme Preparation: The friedelin synthase is expressed in a suitable system (e.g., E. coli or yeast) and purified using affinity chromatography (e.g., His-tag purification). Alternatively, microsomes can be prepared from yeast expressing the enzyme.[16]
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Substrate Preparation: The substrate, 2,3-oxidosqualene, is typically synthesized and can be radiolabeled for sensitive detection. It is solubilized in a detergent such as Triton X-100.
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Enzyme Reaction: The reaction mixture contains the purified enzyme or microsomes, the substrate in a suitable buffer (e.g., sodium citrate buffer, pH 6.0), and any necessary cofactors. The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.[11]
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Product Extraction: The reaction is stopped, and the products are extracted with an organic solvent like ethyl acetate or hexane.
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Product Analysis: The extracted products are analyzed by methods such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or GC-MS to identify and quantify the friedelin produced.[17][18]
Site-Directed Mutagenesis of Friedelin Synthase
Site-directed mutagenesis is a powerful tool to investigate the roles of specific amino acid residues in the catalytic mechanism and product specificity of friedelin synthase.[1][19]
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Caption: General workflow for site-directed mutagenesis of friedelin synthase.
Detailed Methodology:
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Primer Design: Mutagenic primers are designed to introduce the desired nucleotide substitution, insertion, or deletion. These primers should anneal to the template DNA with the mutation located in the middle.[8]
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PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase, the expression plasmid containing the wild-type friedelin synthase gene as a template, and the mutagenic primers. The entire plasmid is amplified.
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Template Digestion: The PCR product is treated with DpnI endonuclease, which specifically digests the parental, methylated DNA, leaving the newly synthesized, mutated plasmid intact.[8]
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Transformation and Verification: The DpnI-treated DNA is transformed into competent E. coli cells. Plasmids are isolated from the resulting colonies and sequenced to confirm the presence of the desired mutation.
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Functional Analysis: The mutated enzyme is then expressed and functionally characterized using the methods described in the protocols above to assess the impact of the mutation on enzyme activity and product profile.
Conclusion
The biosynthesis of friedelane triterpenoids is a complex and fascinating area of plant biochemistry with significant implications for drug discovery and development. This guide has provided a detailed overview of the core biosynthetic pathway, from the initial cyclization of 2,3-oxidosqualene by friedelin synthase to the subsequent diversification by cytochrome P450s. The provided quantitative data and experimental protocols offer a practical resource for researchers seeking to explore and engineer this important class of natural products. Further research into the uncharacterized enzymes of the pathway and their regulatory networks will undoubtedly open up new avenues for the sustainable production of valuable friedelane-based pharmaceuticals.
References
- 1. Site-directed mutagenesis and substrate compatibility to reveal the structure–function relationships of plant oxidosqualene cyclases - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Friedelin: Structure, Biosynthesis, Extraction, and Its Potential Health Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CYP712K4 Catalyzes the C-29 Oxidation of Friedelin in the Maytenus ilicifolia Quinone Methide Triterpenoid Biosynthesis Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Functional Characterization of CYP716 Family P450 Enzymes in Triterpenoid Biosynthesis in Tomato [frontiersin.org]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. Functional Characterization of CYP716 Family P450 Enzymes in Triterpenoid Biosynthesis in Tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Friedelin in Maytenus ilicifolia Is Produced by Friedelin Synthase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. Identification of oxidosqualene cyclases associated with saponin biosynthesis from Astragalus membranaceus reveals a conserved motif important for catalytic function - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative analysis of triterpenes friedelan-3-beta-ol and friedelin in Maytenus aquifolium by high-resolution gas chromatography and high-temperature capillary gas chromatography [agris.fao.org]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
